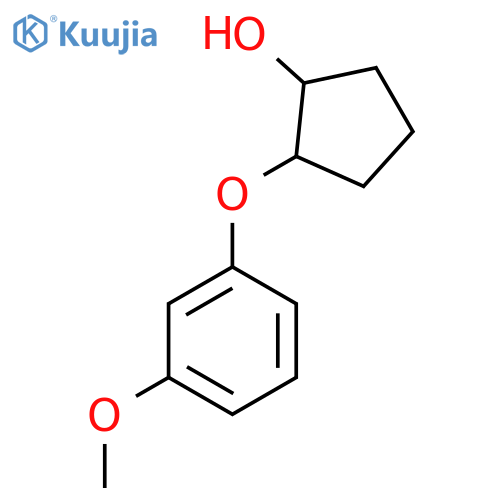

Cas no 1184037-53-3 (2-(3-Methoxyphenoxy)cyclopentan-1-ol)

2-(3-Methoxyphenoxy)cyclopentan-1-ol 化学的及び物理的性質

名前と識別子

-

- EN300-718696

- 1184037-53-3

- CS-0354375

- 2-(3-methoxyphenoxy)cyclopentan-1-ol

- 2-(3-Methoxyphenoxy)cyclopentan-1-ol

-

- インチ: 1S/C12H16O3/c1-14-9-4-2-5-10(8-9)15-12-7-3-6-11(12)13/h2,4-5,8,11-13H,3,6-7H2,1H3

- InChIKey: SURYJUVUUBAQJN-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC=C(C=1)OC)C1CCCC1O

計算された属性

- せいみつぶんしりょう: 208.109944368g/mol

- どういたいしつりょう: 208.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 38.7Ų

2-(3-Methoxyphenoxy)cyclopentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425045-500mg |

2-(3-Methoxyphenoxy)cyclopentan-1-ol |

1184037-53-3 | 98% | 500mg |

¥26643.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425045-1g |

2-(3-Methoxyphenoxy)cyclopentan-1-ol |

1184037-53-3 | 98% | 1g |

¥25874.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425045-250mg |

2-(3-Methoxyphenoxy)cyclopentan-1-ol |

1184037-53-3 | 98% | 250mg |

¥23839.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425045-50mg |

2-(3-Methoxyphenoxy)cyclopentan-1-ol |

1184037-53-3 | 98% | 50mg |

¥21772.00 | 2024-08-09 | |

| Enamine | EN300-718696-1.0g |

2-(3-methoxyphenoxy)cyclopentan-1-ol |

1184037-53-3 | 1g |

$0.0 | 2023-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425045-100mg |

2-(3-Methoxyphenoxy)cyclopentan-1-ol |

1184037-53-3 | 98% | 100mg |

¥22780.00 | 2024-08-09 |

2-(3-Methoxyphenoxy)cyclopentan-1-ol 関連文献

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

2-(3-Methoxyphenoxy)cyclopentan-1-olに関する追加情報

Comprehensive Guide to 2-(3-Methoxyphenoxy)cyclopentan-1-ol (CAS 1184037-53-3): Properties, Applications, and Market Insights

2-(3-Methoxyphenoxy)cyclopentan-1-ol (CAS 1184037-53-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This cyclopentanol derivative, characterized by its 3-methoxyphenoxy substituent, serves as a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its role as a chiral building block for drug development, given the increasing demand for enantiomerically pure pharmaceuticals in modern medicine.

The molecular structure of 2-(3-Methoxyphenoxy)cyclopentan-1-ol combines a cyclopentane ring with both hydroxyl and aromatic ether functionalities, creating interesting possibilities for hydrogen bonding interactions and molecular recognition. This structural complexity makes it particularly useful in asymmetric synthesis, where researchers leverage its stereocenter to construct more complex chiral molecules. Current trends in green chemistry have also sparked interest in developing more sustainable synthetic routes for this compound, aligning with the pharmaceutical industry's push toward environmentally friendly processes.

In pharmaceutical applications, 2-(3-Methoxyphenoxy)cyclopentan-1-ol has shown promise as a precursor for various biologically active compounds. Its structural motif appears in several drug candidates targeting neurological disorders, reflecting the growing focus on CNS therapeutics in drug discovery. The compound's log P value and other physicochemical properties make it particularly interesting for blood-brain barrier penetration studies, a hot topic in neuropharmacology research. Recent publications have explored its potential in designing novel G-protein coupled receptor modulators, addressing the increasing demand for precision medicines.

The synthesis of 2-(3-Methoxyphenoxy)cyclopentan-1-ol typically involves Pd-catalyzed coupling reactions or nucleophilic substitution strategies, with current research focusing on improving atom economy and reducing hazardous byproducts. These developments respond to the pharmaceutical industry's need for cost-effective synthesis methods that comply with stringent regulatory requirements. Analytical characterization of this compound commonly employs HPLC-MS and NMR spectroscopy, with particular attention to its optical purity when used in chiral synthesis.

Market analysis indicates growing demand for 2-(3-Methoxyphenoxy)cyclopentan-1-ol among contract research organizations and pharmaceutical developers, especially those working on neurological drug candidates. The compound's price trajectory reflects its status as a high-value intermediate, with purity grades above 98% commanding premium prices. Industry reports suggest increasing applications in proteolysis targeting chimera (PROTAC) development, a cutting-edge area in drug discovery that has seen exponential growth in research publications and patent filings.

From a regulatory perspective, 2-(3-Methoxyphenoxy)cyclopentan-1-ol falls under standard chemical handling protocols, with no special restrictions reported in major markets. However, researchers should consult recent REACH compliance updates and regional chemical inventories before large-scale applications. Proper storage conditions typically recommend protection from moisture and oxidation, with stability studies suggesting good shelf life under inert atmospheres at controlled temperatures.

Future research directions for 2-(3-Methoxyphenoxy)cyclopentan-1-ol may explore its potential in bioconjugation chemistry and targeted drug delivery systems, particularly for neurological indications. The compound's structural features make it amenable to various prodrug strategies, an area gaining traction in personalized medicine approaches. Additionally, computational chemistry studies are investigating its molecular docking potential with various enzyme targets, leveraging advances in AI-driven drug discovery platforms.

For researchers sourcing 2-(3-Methoxyphenoxy)cyclopentan-1-ol, current market data indicates availability from specialized fine chemical suppliers with capabilities ranging from milligram to kilogram quantities. Quality control specifications typically emphasize chromatographic purity, residual solvent levels, and enantiomeric excess when applicable. The compound's growing importance in medicinal chemistry is reflected in its increasing appearance in scientific literature and patent applications, particularly those related to neurodegenerative disease research.

1184037-53-3 (2-(3-Methoxyphenoxy)cyclopentan-1-ol) 関連製品

- 70563-66-5(POLY(TETRAFLUOROPHENYLENE))

- 1351610-43-9(5-(1-{[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole)

- 712355-03-8(1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE)

- 478529-38-3(Uridine 5'-(trihydrogendiphosphate), P'-(a-D-glucopyranosyl-1-13C) ester, disodium salt (9CI))

- 2580128-61-4((4S)-3-(benzyloxy)carbonyl-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid)

- 2680733-78-0(tert-butyl N-{2-(5-cyanopyridin-2-yl)oxyethyl}carbamate)

- 512810-25-2(1,3-dimethyl-1h-pyrazole-4-carbohydrazide)

- 1354088-13-3(6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine)

- 1203380-92-0(3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea)

- 2138166-45-5(2-[1-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylcyclopentyl]acetic acid)